1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine
Description
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-5-4-10-7-6-9-3-2-8(7)11/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXJGMTMBKZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine and Pyrazine Precursors
One of the primary methods involves the cyclization of suitable heteroaromatic precursors, such as substituted pyridines and pyrazines, followed by methylation at specific nitrogen sites.
- Step 1: Synthesis of a pyridine derivative with appropriate substituents that facilitate ring closure.
- Step 2: Condensation with a pyrazine derivative bearing reactive amino or halogen groups.
- Step 3: Cyclization under acidic or basic conditions to form the fused heterocyclic core.
- Step 4: Methylation of the nitrogen atom at the 1-position using methylating agents like methyl iodide or dimethyl sulfate.
This approach is supported by heterocyclic synthesis literature, which emphasizes the importance of cyclization of heteroaryl intermediates to generate fused pyrido[3,4-b]pyrazine rings.
Direct Methylation of the Parent Compound
Another common method involves the methylation of the parent heterocyclic compound, pyrido[3,4-b]pyrazine , using methylating agents.
- Reagents: Methyl iodide, dimethyl sulfate, or methyl triflate.
- Conditions: Usually carried out in polar aprotic solvents such as acetonitrile or DMF, with base catalysts like potassium carbonate or sodium hydride.
- Outcome: Selective methylation at the nitrogen atom to produce the target compound.
Advanced Synthetic Strategies
Multi-step Synthesis via Intermediate Derivatives
Research indicates that multi-step routes often involve intermediate heterocyclic compounds, such as 1,3-dihydro derivatives, which are subsequently oxidized or methylated.
- Step 1: Synthesis of 1,3-dihydro- or 1,4-dihydro- derivatives via cyclization of suitable precursors.
- Step 2: Selective methylation at the nitrogen atom using methylating agents.
- Step 3: Oxidation or dehydrogenation to restore aromaticity and obtain the final compound.
This method allows for better control over regioselectivity and yields, especially when dealing with complex heterocyclic systems.
Patent and Literature Data
A notable patent (WO2012123312A1) describes derivatives of pyrido[3,4-b]pyrazine as Syk inhibitors, which involve synthetic routes to substituted pyrido[3,4-b]pyrazines, including methylated derivatives. The synthesis typically involves:
- Preparation of key intermediates through heterocyclic ring formation.
- Subsequent methylation at the nitrogen atom using methylating agents under controlled conditions.
- Purification via chromatography or recrystallization.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Cyclization of heteroaryl precursors | Pyridine and pyrazine derivatives | Acid or base catalysts | Reflux, elevated temperature | Efficient ring formation | General heterocyclic synthesis literature |
| Direct methylation | Pyrido[3,4-b]pyrazine | Methyl iodide, dimethyl sulfate | Polar aprotic solvent, room to reflux | Simple, high yield | Patent WO2012123312A1 |
| Multi-step intermediate approach | Heterocyclic intermediates | Methylating agents, oxidants | Controlled temperature, inert atmosphere | Regioselectivity, tailored derivatives | Patent WO2012123312A1 |
Notes on Optimization and Challenges
- Regioselectivity: Achieving selective methylation at the nitrogen atom requires careful control of reaction conditions and choice of methylating agent.
- Yield improvement: Use of microwave-assisted synthesis or catalytic methylation can enhance yields.
- Purity considerations: Chromatographic purification is often necessary to isolate the desired methylated product.
Chemical Reactions Analysis
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield tetrahydro derivatives .
Scientific Research Applications
Pharmacological Studies
1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective effects in models of neurodegenerative diseases.
Chemical Biology
In chemical biology, this compound serves as a useful building block for synthesizing more complex molecules used in drug discovery and development. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study 1: Antimicrobial Activity
A study published in 2023 examined the antimicrobial efficacy of several pyridine derivatives including 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine | 15 | Staphylococcus aureus |
| 1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine | 18 | Escherichia coli |
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection published in early 2024, researchers explored the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that it could reduce cell death and promote survival pathways in neurons.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| 10 µM Compound | 85 | 50 |
| Control (No Treatment) | - | 100 |
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Physicochemical and Electronic Properties
Table 3: Optical and Electronic Properties of Pyrido[3,4-b]Pyrazine-Based Polymers
| Polymer Composition | λₘₐₓ (nm) | Bandgap (eV) | Key Observation |
|---|---|---|---|
| Thiophene-Pyrido[3,4-b]pyrazine | 633 | ~0.5 | Stronger CT interaction vs. quinoxaline |
| Thiophene-Quinoxaline | 600 | ~0.7 | Weaker electron-withdrawing ability |
| Thiophene-Pyridine | 590 | ~0.8 | Lowest charge-transfer efficiency |
Electronic Behavior :
- Pyrido[3,4-b]pyrazine’s electron-deficient nature enhances charge-transfer (CT) interactions in conjugated polymers, red-shifting absorption by ~30 nm compared to quinoxaline analogs . Theoretical studies confirm its lower bandgap (0.40–0.53 eV) in copolymers, ideal for photovoltaic applications .
Table 4: Bioactivity Profiles of Selected Derivatives
Activity Trends :
Biological Activity
1-Methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. Its molecular formula is , and it exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine |
| CAS Number | 933688-17-6 |
| SMILES | CN1CCNC2=C1C=CN=C2 |
Anticancer Properties
Research indicates that 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine exhibits anticancer activity . A study demonstrated its effectiveness against P388 leukemia in mice, showing that certain structural modifications enhance its potency. Specifically, the presence of amino groups at positions 5 and 7 was found to be crucial for its activity. The compound's mechanism involves reversible effects on cultured L1210 cells, suggesting potential applications in cancer therapy through modulation of cell proliferation and survival pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that certain substitutions at the 2 and 3 positions of the ring system significantly influenced the antimicrobial efficacy. The structure-activity relationship (SAR) studies highlighted that modifications could lead to enhanced activity against both gram-positive and gram-negative bacteria .
The proposed mechanism of action for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine involves interaction with specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. For example, it may compete with colchicine for binding to tubulin, similar to known agents like nocodazole .
Study on Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer effects of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine on L1210 leukemia cells. The study involved:
- Cell Proliferation Assay : Cultured cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed at higher concentrations (IC50 values indicating effective doses).
- Synergistic Effects : Combinations with vincristine showed enhanced cytotoxicity compared to either agent alone.
Antimicrobial Testing
A separate study focused on the antimicrobial activity of synthesized derivatives:
- Tested Strains : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Findings : Certain derivatives displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine and its derivatives?
- Methodology : A robust synthetic approach involves cyclocondensation reactions using organocuprates and oxalyl chloride to generate α-diones, followed by annulation with diaminothiophene analogs. This method avoids instability issues in precursor synthesis and enables high yields (e.g., >80%) for substituted derivatives (methyl, phenyl, alkyl chains) . For pyrido[3,4-b]pyrazine cores, modifications include Stille coupling for π-conjugated copolymers and electrochemical oxidative polymerization, yielding materials with tunable electronic properties .
- Key Data :
| Substituent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Methyl | 85 | 95 | |
| Phenyl | 78 | 97 |
Q. How is the structural integrity of pyrido[3,4-b]pyrazine derivatives validated experimentally?
- Methodology : X-ray crystallography (e.g., single-crystal refinement from ethanol) and multinuclear NMR (¹H/¹³C) are standard. Computational geometry optimization at CASPT2 or DFT levels complements experimental data, resolving bond localization in the pyrazine ring and aromatization in excited states . Electrochemical profiling (cyclic voltammetry) identifies redox-active sites, with n-doping potentials ranging from -1.2 to -1.5 V vs. Ag/AgCl .
Advanced Research Questions
Q. How does the electron-withdrawing capacity of pyrido[3,4-b]pyrazine influence band gap modulation in conjugated polymers?
- Methodology : Copolymerization with electron-donating units (e.g., thiophene, EDOT) creates donor-acceptor systems. Pyrido[3,4-b]pyrazine’s strong electron deficiency (vs. pyridine or quinoxaline) red-shifts π-π* absorption to ~633 nm, reducing band gaps to <1.5 eV. Spectroelectrochemical studies correlate HOMO-LUMO levels (-5.2 eV to -3.8 eV) with charge-transfer interactions .
- Data Contradiction : While alkyl side chains enhance solubility, they may sterically hinder π-stacking, reducing conductivity. Balancing substituent effects requires combinatorial screening .
Q. What strategies resolve reactivity contradictions in functionalizing pyrido[3,4-b]pyrazine for kinase inhibitors?
- Methodology : SAR studies prioritize substitutions at C-5/C-8 positions. For example, 4-(piperidin-1-yl)aniline at C-5 achieves IC₅₀ values <1 µM against cancer-related kinases. Computational docking (e.g., Glide SP) identifies hydrogen bonding with kinase ATP pockets, while in vitro assays validate selectivity over non-target enzymes .
- Challenge : Increased basicity in the pyrazine ring (e.g., via NH₂ groups) reduces bioactivity, necessitating neutral or weakly basic substituents .
Q. How are computational methods applied to predict electronic transitions in pyrido[3,4-b]pyrazine derivatives?
- Methodology : CASPT2/ANO-RCC calculations model low-lying excited states, reproducing UV-vis absorption/emission spectra (<5% deviation). Density functional tight-binding (DFTB) simulations predict charge-transfer efficiencies in OLED emitters, aligning with experimental EQEs up to 16.7% for TADF-active derivatives .
Methodological and Analytical Considerations
Q. What analytical techniques differentiate tautomeric forms of pyrido[3,4-b]pyrazine in solution?
- Methodology : Variable-temperature ¹H NMR (e.g., 400 MHz in DMSO-d₆) monitors proton exchange rates, while IR spectroscopy identifies NH/CN stretching modes (1600–1650 cm⁻¹). High-resolution MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+ at m/z 135.17 for C₇H₉N₃) .
Q. How do solvent polarity and substituents affect the pKₐ of pyrido[3,4-b]pyrazine derivatives?
- Methodology : Potentiometric titration in aqueous/organic mixtures (e.g., H₂O:EtOH) measures pKₐ shifts. Electron-withdrawing groups (e.g., CF₃) lower pKₐ by 1–2 units, enhancing solubility in polar aprotic solvents .
Applications in Materials Science
Q. What design principles optimize pyrido[3,4-b]pyrazine-based emitters for full-color OLED displays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
